2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the imidazole ring through condensation reactions involving suitable precursors. The pyridinyl group is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic function. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)13-17(24)21-9-11-23-12-10-22-18(23)16-7-3-4-8-20-16/h1-8,10,12H,9,11,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTQBARTAQGBJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CN=C2C3=CC=CC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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